tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate
Overview
Description
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of an oxazolidine ring, an isopropyl group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which allow the conversion of sterically demanding and acid-labile substrates. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The carboxylic acid reacts with tert-butyl alcohol to form the ester, with dicyclohexylurea (DHU) as a byproduct .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is efficient and versatile, allowing for the large-scale production of tert-butyl esters with high yields.
Chemical Reactions Analysis
Types of Reactions
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form acid chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, benzyl cyanides
Major Products
The major products formed from these reactions include various esters, amides, and acid chlorides, depending on the reagents and conditions used .
Scientific Research Applications
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The tert-butyl ester group can be cleaved under acidic conditions, releasing the active carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetoacetate: Similar in structure but lacks the oxazolidine ring.
tert-Butyl bromoacetate: Contains a bromine atom instead of the oxazolidine ring.
tert-Butyl 2-bromoacetate: Another similar compound with a different functional group.
Uniqueness
The presence of the oxazolidine ring and the isopropyl group in 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester makes it unique compared to other tert-butyl esters.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO5/c1-7-8-9-10-14(11-16(21)25-19(4,5)6)17(22)20-15(13(2)3)12-24-18(20)23/h13-15H,7-12H2,1-6H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMQRANTBDPAP-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463568 | |
Record name | tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147961-55-5 | |
Record name | tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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